N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: Starting from 4-chlorobenzoic acid, the thiazole ring is formed through esterification, hydrazination, salt formation, and cyclization.
Formation of the Furan Ring: The furan ring is synthesized separately, often starting from a nitrophenyl derivative.
Coupling Reactions: The thiazole and furan rings are then coupled through a series of nucleophilic substitution reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Cyclization: The thiazole ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2,4-disubstituted thiazoles exhibit similar biological activities.
Furan Derivatives: Compounds containing furan rings are known for their antimicrobial and anticancer properties.
Properties
IUPAC Name |
N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O4S2/c22-14-6-4-12(5-7-14)16-11-32-21(23-16)25-20(31)24-19(27)18-9-8-17(30-18)13-2-1-3-15(10-13)26(28)29/h1-11H,(H2,23,24,25,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXAWBGVIFSTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC(=S)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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